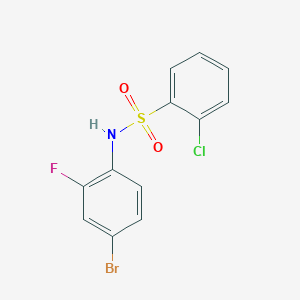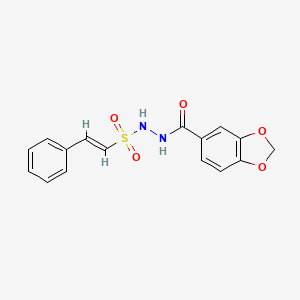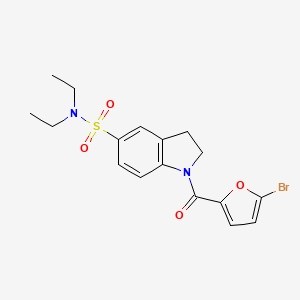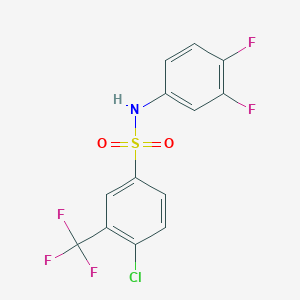
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as DAS181, is a small molecule drug that has been developed for the treatment of respiratory viral infections. It has been shown to have broad-spectrum antiviral activity against a range of respiratory viruses, including influenza virus, parainfluenza virus, and respiratory syncytial virus.
Mecanismo De Acción
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide works by cleaving the sialic acid receptors on the surface of respiratory cells, which are required for viral attachment and entry into the cells. This prevents the virus from infecting the cells and replicating.
Biochemical and Physiological Effects
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a favorable safety profile in both preclinical and clinical studies. It is rapidly metabolized and eliminated from the body, and does not accumulate in the tissues. It does not appear to have any significant effects on the immune system or other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of respiratory viral infections. Its rapid metabolism and elimination from the body also make it a safe and well-tolerated drug. However, its effectiveness may be limited by the emergence of drug-resistant viral strains, and further studies are needed to determine the optimal dosing regimen.
Direcciones Futuras
Future research on 4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide could focus on the development of new formulations and delivery methods to improve its efficacy and reduce the risk of drug resistance. It could also be studied in combination with other antiviral drugs to determine if it has synergistic effects. Additionally, further studies are needed to determine its safety and efficacy in different patient populations, such as children and elderly individuals.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3,4-difluoroaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with trifluoromethyl magnesium bromide to yield the final product.
Aplicaciones Científicas De Investigación
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its antiviral activity against respiratory viruses. In vitro studies have shown that it can inhibit the replication of a range of viruses, including influenza virus, parainfluenza virus, and respiratory syncytial virus. In vivo studies in animal models have also demonstrated its efficacy in reducing viral load and improving survival rates.
Propiedades
IUPAC Name |
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF5NO2S/c14-10-3-2-8(6-9(10)13(17,18)19)23(21,22)20-7-1-4-11(15)12(16)5-7/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSGXFQMPPYKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7480006.png)
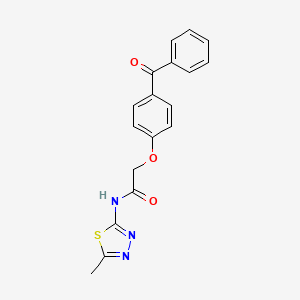

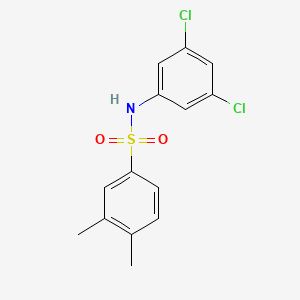
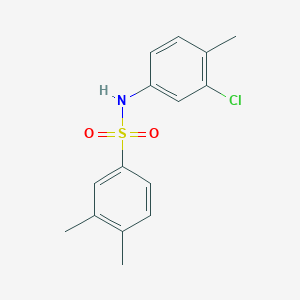

![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)

